Diethanolamine

Catalog No.
S526236
CAS No.
111-42-2
M.F
C4H11NO2
(CH2CH2OH)2NH
C4H11NO2
M. Wt
105.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine

CAS Number

111-42-2

Product Name

Diethanolamine

IUPAC Name

2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H11NO2
(CH2CH2OH)2NH
C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2

InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N

SMILES

C(CO)NCCO

Solubility

greater than or equal to 100 mg/mL at 57° F (NTP, 1992)
9.51 M
Miscible (1X10+6 mg/L) with water at 20 °C
Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene
Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether.
1000 mg/mL at 20 °C
Solubility in water: very good
95%

Synonyms

diethanolamine, diethanolamine acetate, diethanolamine bisulfate, diethanolamine fumarate, diethanolamine hydrochloride, diethanolamine maleate, diethanolamine maleate (1:1), diethanolamine phosphate, diethanolamine sulfate (1:1), diethanolamine sulfate (2:1), diethanolamine sulfite, diethanolamine sulfite (1:1), diethanolammonium sulfate

Canonical SMILES

C(CO)NCCO

Description

The exact mass of the compound Diethanolamine is 105.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 57° f (ntp, 1992)9.51 mmiscible (1x10+6 mg/l) with water at 20 °cvery soluble in water, ethanol; slightly soluble in ethyl ether, benzenemiscible with methanol. acetone, alcohol, chloroform, glycerin. solubility at 25 °c in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. slightly soluble to insoluble in petroleum ether.1000 mg/ml at 20 °csolubility in water: very good95%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4959. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Surfactants and Detergents:

DEA is a crucial building block for creating surface-active agents (surfactants) and detergents commonly used in research laboratories. By reacting DEA with long-chain fatty acids, scientists can produce diethanolamides and their salts. These molecules exhibit amphiphilic properties, meaning they have both water-loving (hydrophilic) and water-hating (hydrophobic) regions. This characteristic makes them ideal for applications like solubilizing hydrophobic compounds in aqueous solutions, creating emulsions, and promoting foaming – all essential techniques in various research protocols NCBI Bookshelf - Diethanolamine (DEA): ). For instance, DEA-based detergents are used in protein extraction and purification procedures.

CO2 Capture and Removal:

Diethanolamine's ability to react with acidic gases like carbon dioxide (CO2) makes it a potential candidate for CO2 capture technologies. Research explores using DEA solutions in absorption processes to remove CO2 from industrial gas streams. When DEA comes in contact with CO2, a reversible chemical reaction occurs, forming a stable complex. This captured CO2 can then be separated from the DEA solution for further processing or storage Neliti - The Use of Diethanolamine as a Co2 Absorbent in Was Take the Determination Coral Reef Age in Barrang Lompo Island Spermonde Islands Through Measurements of 14c Activity by Liquid Scintillation Counting (Lsc) Method: . Research in this area is ongoing, with scientists investigating ways to optimize the process for efficiency and minimize environmental impact.

Solvent for Drug Formulations:

Due to its water solubility and mild basicity, DEA can be used as a solvent for certain drugs and pharmaceuticals in research settings. Aqueous solutions of DEA can help dissolve poorly water-soluble drugs, facilitating their administration through intravenous injection. However, it's important to note that DEA itself might have potential health concerns, and its use in drug formulations is subject to strict regulations and ongoing research on safer alternatives NCBI Bookshelf - Diethanolamine (DEA): ).

Origin and Significance:

DEA is synthesized by reacting ammonia with ethylene oxide []. It plays a crucial role in various scientific research fields, including:

  • Chemical separations: DEA's ability to absorb acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) makes it valuable for purifying natural gas streams [].
  • Biological studies: Researchers utilize DEA as a buffering agent to maintain a specific pH in cell cultures [].

Molecular Structure Analysis

Diethanolamine's molecular structure (C₄H₁₁NO₂) consists of a central amine group (NH) bonded to two ethanol (C₂H₅OH) groups through their hydroxyl (OH) moieties. This structure grants DEA several key features:

  • Polyfunctionality: DEA acts as both a secondary amine (due to the lone pair on the nitrogen) and a diol (having two hydroxyl groups) [].
  • Weak basicity: The amine group can accept a proton, albeit weakly compared to stronger bases [].
  • Hydrophilicity: The hydroxyl groups and the amine functionality make DEA readily soluble in water [].

Chemical Reactions Analysis

Synthesis:

The primary industrial method for DEA production involves reacting ammonia with ethylene oxide under pressure and elevated temperature [].

2 NH₃ + 2 C₂H₄O → HN(CH₂CH₂OH)₂ + H₂O []

Decomposition:

At high temperatures, DEA decomposes into ammonia, ethanolamine, and water [].

HN(CH₂CH₂OH)₂ → NH₃ + HOCH₂CH₂NH₂ + H₂O []

Other Reactions:

DEA readily reacts with fatty acids to form diethanolamides, which are widely used as surfactants and emulsifiers in detergents, cosmetics, and pharmaceuticals [].

RCOOH + HN(CH₂CH₂OH)₂ → RCOOCH₂CH₂NH₂ + HOCH₂CH₂NH₂ (R represents a hydrocarbon chain) []

Physical and Chemical Properties

  • Melting Point: 28 °C []
  • Boiling Point: 268.8 °C []
  • Density: 1.09 g/cm³ []
  • Solubility: Miscible with water, ethanol, and methanol []
  • Appearance: Colorless, viscous liquid or white solid []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (not applicable)

DEA does not have a specific biological mechanism of action in the context of scientific research. Its primary use involves its chemical properties, such as basicity and reactivity with other molecules.

While DEA offers numerous industrial applications, safety considerations are essential.

  • Toxicity: Studies suggest potential carcinogenic effects with prolonged high-dose dermal exposure. The International Agency for Research on Cancer (IARC) classifies DEA as “possibly carcinogenic to humans”.
  • Skin and eye irritant: Direct contact with DEA can cause irritation to the skin and eyes.
  • Flammability: DEA is combustible and can release harmful fumes upon burning.

Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling DEA, including gloves, safety glasses, and respiratory protection if necessary.
  • Ensure proper ventilation in work areas where DEA is used.
  • Follow safe handling and disposal practices as outlined in safety data sheets (SDS).

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
DryPowder; DryPowder, PelletsLargeCrystals; Liquid; PelletsLargeCrystals
Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid
Liquid
Solid
WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless crystals or a syrupy, white liquid (above 82°F) with a mild, ammonia-like odor.

Color/Form

A faintly colored, viscous liquid or deliquescent prisms
Deliquescent prisms. Usually offered as a viscous liquid
Colorless crystals or a syrupy, white liquid (above 82 °F)

XLogP3

-1.4

Exact Mass

105.079

Boiling Point

516.4 °F at 760 mm Hg (Decomposes) (NTP, 1992)
268.8 °C
269 °C
516°F (decomposes)
516°F (Decomposes)

Flash Point

279 °F (NTP, 1992)
134 °C (Open cup)
342 °F (172 °C) (open cup)
134 °C o.c.
279°F

Vapor Density

3.65 (NTP, 1992) (Relative to Air)
3.65 (Air = 1)
Relative vapor density (air = 1): 3.65
3.65

Density

1.095 at 82.4 °F (USCG, 1999)
1.0966 at 20 °C
Relative density (water = 1): 1.09 (liquid)
1.10

LogP

-1.43 (LogP)
log Kow= - 1.43
-1.43

Odor

Mild, ammonia-like odo

Appearance

Solid powder

Melting Point

82 °F (NTP, 1992)
28.0 °C
27.9 °C
28°C
28 °C
82°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZE05TDV2V

Related CAS

14426-21-2 (hydrochloride)
20261-60-3 (sulfate[2:1] salt)
23251-72-1 (acetate salt)
29870-32-4 (phosphate salt)
50909-06-3 (maleate)
59219-56-6 (sulfate[1:1])
66085-61-8 (sulfite)
66085-61-8 (sulfite[1:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

Diethanolamine (DEA) is a widely used ingredient in many consumer products and in a number of industrial applications. It has been previously reported that dermal administration of DEA to mice diminished hepatic stores of choline and altered brain development in the fetus. The aim of this study was to use mouse neural precursor cells in vitro to assess the mechanism underlying the effects of DEA. Cells exposed to DEA treatment (3mM) proliferated less (by 5-bromo-2-deoxyuridine incorporation) at 48 hr (24% of control [CT]), and had increased apoptosis at 72 hr (308% of CT). Uptake of choline into cells was reduced by DEA treatment (to 52% of CT), resulting in diminished intracellular concentrations of choline and phosphocholine (55 and 12% of CT, respectively). When choline concentration in the growth medium was increased threefold (to 210 uM), the effects of DEA exposure on cell proliferation and apoptosis were prevented, however, intracellular phosphocholine concentrations remained low. In choline kinase assays, we observed that DEA can be phosphorylated to phospho-DEA at the expense of choline. Thus, the effects of DEA are likely mediated by inhibition of choline transport into neural precursor cells and by altered metabolism of choline. /This/ study/ suggests that prenatal exposure to DEA may have a detrimental effect on brain development.
Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine.
Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats.
Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue.

Vapor Pressure

5 mm Hg at 280 °F ; <0.01 mm Hg at 68° F (NTP, 1992)
2.80e-04 mmHg
2.8X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

111-42-2
61791-44-4
61791-46-6

Wikipedia

Diethanolamine

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Corrosives
Cosmetics -> Antistatic; Emulsifying; Foam boosting; Surfactant

Methods of Manufacturing

Ethanolamines are produced on an industrial scale exclusively by reaction of ethylene oxide with excess ammonia ... The reaction of ethylene oxide with ammonia takes place slowly and is accelerated by water. Anhydrous procedures employ a fixed-bed catalyst consisting of an organic ion-exchange resin or thermally more stable acidic inorganic clays or zeolites. In all conventional processes, reaction takes place in the liquid phase, and the reactor pressure is usually sufficiently large to prevent vaporization of ammonia and ethylene oxide at the reaction temperature. In current procedures, ammonia concentrations in water between 50 and 100%, pressures up to 16 MPa, reaction temperatures up to 150 °C, and an excess up to 40 mol of ammonia permole of ethylene oxide are used. The reaction is highly exothermic; the enthalpy of reaction is about 125 kJ per mole of ethylene oxide. ... Unconsumed ammonia and water are separated from the products in a distillation line downstream of the reactor and are recycled. ... Product distribution of the three ethanolamines can be controlled by appropriate choice of the ammonia:ethylene oxide ratio. A higher diethanolamine or triethanolamine content can also be obtained by recycling monoethanolamine or diethanolamine to the reactor or by treating them with ethylene oxide in a separate unit.
Reaction of ethylene oxide and excess ammonia, followed by fractionation of the three ethanolamines (mono, di, & tri)

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
personal care and cosmetics
Ethanol, 2,2'-iminobis-: ACTIVE
Ethanol, 2,2'-iminobis-, N-tallow alkyl derivs.: ACTIVE
Ethanol, 2,2'-iminobis-, N-tallow alkyl derivs., N-oxides: ACTIVE
Functions as emulsifier to produce foam and bubbles. Diethanolamine is mostly combined with other substances and is rarely used in cosmetic products. When it is used, it is added at small levels to make sure the product is not harsh when applied to the skin (adjusts the acidity).
General industry production ratios are triethanolamine 37%; monoethanolamine 32% and diethanolamine 31%

Analytic Laboratory Methods

Evaluation of occupational exposure to amines poses a major practical challenge since the sampling and analytical methods available are substance-specific and are often complicated to use or not very efficient. This article presents the optimization and validation of a sampling system and an analytical method for the simultaneous determination of seven amines among the most likely to be encountered at the workplace: diethanolamine, ethanolamine, methylamine, isopropylamine, morpholine, dimethylamine and aniline. Sampling is by means of cassettes with impregnated glass fiber filters, while the analysis is based on high performance liquid chromatography coupled with mass spectrometry detection. This system, independent of the amine to be analyzed, was found to be simple and reliable.
A passive sampler tool (solid-phase microextraction, SPME) was optimized to measure freely dissolved concentrations (Cw,free) of lauryl diethanolamine (C12-DEA). C12-DEA can be protonated and act as a cationic surfactant. From the pH-dependent sorption to neutral SPME coatings (polyacrylate and PDMS), a pKa of 8.7 was calculated, which differs more than two units from the value of 6.4 reported elsewhere. Polyacrylate coated SPME could not adequately sample largely protonated C12-DEA in humic acid solutions of pH 6. A new hydrophobic SPME coating with cation-exchange properties (C18/SCX) sorbed C12-DEA 100 fold stronger than polyacrylate, because it specifically sorbs protonated C12-DEA species. The C18/SCX-SPME fiber showed linear calibration isotherms in a concentration range of <1 nM-1 uM (well below the CMC). Using the C18/SCX-SPME fibers, linear sorption isotherms to Aldrich humic acid at pH 6 (ionic strength 0.015 M) were measured over a broad concentration range with a sorption coefficient of 10(5.3).
Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: diethanolamine; Matrix: air; Detection Limit: 13 ug/sample.
Method: OSHA PV2018; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: diethanolamine; Matrix: air; Detection Limit: 0.04 ppm.
For more Analytic Laboratory Methods (Complete) data for DIETHANOLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The purpose of this research was to develop a simultaneous determination method for monoethanol-amine (MEA) and diethanolamine (DEA) in workplace air for risk assessment. The characteristics of the proposed method, such as recovery, quantitation limit, reproducibility and storage stability of the samples, were examined. An air sampling cassette containing two sulfuric acid-treated glass fiber filters was chosen as the sampler. The MEA and DEA were extracted from the sampler filters, derivatized with 9-fluorenylmethyloxycarbonyl chloride and then analyzed by a high-performance liquid Chromatograph equipped with a fluorescence detector or photo-diode array detector. The overall recoveries from spiked samplers were 86-99 and 88-99% for MEA and DEA, respectively. The recovery after 5 days of storage in a refrigerator exceeded 95%. The overall limits of quantitation were 0.750 and 0.100 jug/sample for MEA and DEA, respectively. The relative standard deviations, which represent the overall reproducibility defined as precision, were 0.3-1.6 and 0.4-5.7% for MEA and DEA, respectively. The proposed method enables 4 hr personal exposure monitoring of MEA and DEA at concentrations equaling 1/3,000-2 times the threshold limit value-time-weighted average (TLV-TWA: 3 ppm for MEA, 1 mg/cu m) for DEA) adopted by the American Conference of Governmental Industrial Hygienists and also by the Japan Society for Occupational Health. The method is useful for estimating worker exposure to MEA and DEA.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15
1. Boronic acids can be protected as cyclic boronates which are generally high-melting crystalline solids: J. Am. Chem. Soc., 77, 2491 (1955). NMR evidence has been presented indicating that derivatives of this type have a transannular B-N bond: J. Organomet. Chem., 246, 213 (1983).
2. For use in the modification of a boronic acid cleft in formation of a sodium-saccharide cotransporter, see: J. Org. Chem., 60, 2147 (1995). For use of the butyl cyclic boronate in the formation of a chiral dioxaborolane ligand, see: Org. Synth., 76, 86 (1998). See also Appendix 6.
3. Hickman, D. A.; Mosner, K.; Ringer, J. W. A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor system. Chem. Eng. J. 2015, 278, 447-453.
4. Bezgin, F.; Ayaz, N.; Demirelli, K. Synthesis, characterization, and dielectric properties of polymers functionalized with coumarone and diethanolamine. J. Appl. Polym. Sci. 2015, 132 (26), 42164.
5. Davarpanah, M.; Ahmadpour, A.; Rohani-Bastami, T.; Dabir, H. Synthesis and application of diethanolamine-functionalized polystyrene as a new sorbent for the removal of p-toluenesulfonic acid from aqueous solution. J. Ind. Eng. Chem. 2015, 30, 281-288.

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